![molecular formula C10H15N B1601070 1-cyclohexyl-1H-pyrrole CAS No. 31708-14-2](/img/structure/B1601070.png)
1-cyclohexyl-1H-pyrrole
Overview
Description
1-Cyclohexyl-1H-pyrrole is a nitrogen-containing heterocyclic compound that includes a pyrrole ring . It has a molecular weight of 149.24 .
Synthesis Analysis
Pyrrole synthesis involves various methods such as the Paal-Knorr pyrrole condensation, metal-catalyzed conversion of primary diols and amines, and Cu/ABNO-catalyzed aerobic oxidative coupling of diols and primary amines . These methods allow the synthesis of N-substituted pyrroles under mild reaction conditions .Molecular Structure Analysis
The molecular formula of this compound is C10H15N . The InChI code is 1S/C10H15N/c1-2-6-10(7-3-1)11-8-4-5-9-11/h4-5,8-10H,1-3,6-7H2 .Chemical Reactions Analysis
Pyrrole undergoes various reactions such as N-substitution with alkyl halides, sulfonyl chlorides, and benzoyl chloride in ionic liquids . It also undergoes Michael addition with electrophilic olefins .Physical And Chemical Properties Analysis
This compound is a pale-yellow to yellow-brown liquid . It should be stored at a temperature between 2-8°C .Scientific Research Applications
Molecular Structure Analysis and Assembly
1-cyclohexyl-1H-pyrrole and its derivatives exhibit unique molecular conformations and assembly behaviors. The molecules like 1-cyclohexyl-6,6,8a-trimethyl-3a,6,7,8a-tetrahydro-1H-1-benzofuro[2,3-b]pyrrole-2,4(3H,5H)-dione demonstrate non-planar shapes due to the folding of their ring systems. These molecules tend to aggregate into chains via intermolecular C-H...O hydrogen bonds, highlighting their potential in studying molecular interactions and assembly mechanisms (H. Yathirajan et al., 2006).
Electrochemical Sensing
A ferrocene-substituted calix[4]pyrrole compound, synthesized using this compound, has been investigated as an electrochemical sensor for anions, including fluoride, chloride, and dihydrogen phosphate. The compound shows cathodic shifts with these anions, highlighting its potential as an electrochemical sensor with applications in detecting environmental and biological anions (Philip A. Gale et al., 2001).
Crystal Structure and Chemical Synthesis
The crystal structure of this compound derivatives like trans-1,2-cyclohexyl 1-H-pyrrole-2-carboxylate has been characterized, showing specific configurations and arrangements like chair conformations and hydrogen bonding patterns. These findings are crucial for understanding the compound's chemical properties and for advancing its applications in various chemical synthesis processes (Yin Zhenming, 2009).
Dyeing Applications
This compound has been utilized in the dyeing of polyester fibers, demonstrating its effectiveness as a dyeing carrier. It addresses issues common with traditional carriers, like toxicity and environmental concerns, and offers potential in the textile industry for sustainable and efficient dyeing processes (Ji Jun-ling, 2007).
Photocatalysis and Polymer Chemistry
This compound is involved in the synthesis of compounds through photocatalytic processes. These synthesized compounds show potential in polymer chemistry and materials science, exhibiting properties like stability, reversibility, and selective ion receptor capabilities (Amrita Das et al., 2016).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
It is known that pyrrolopyrazine derivatives, which include a pyrrole ring, have exhibited various biological activities such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .
Biochemical Pathways
Given the wide range of biological activities associated with pyrrolopyrazine derivatives, it is likely that multiple pathways are affected. These could potentially include pathways related to inflammation, tumor growth, and microbial infection .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 1-cyclohexyl-1H-pyrrole These factors could include the pH of the environment, the presence of other compounds, and the specific characteristics of the target cells or organisms
properties
IUPAC Name |
1-cyclohexylpyrrole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N/c1-2-6-10(7-3-1)11-8-4-5-9-11/h4-5,8-10H,1-3,6-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POWPPIRAMRAEHW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2C=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80552057 | |
Record name | 1-Cyclohexyl-1H-pyrrole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80552057 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
31708-14-2 | |
Record name | 1-Cyclohexyl-1H-pyrrole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80552057 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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